

S-Methylisothiourea Hemisulfate: A Versatile Reagent in Organic Synthesis

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Compound of Interest

Compound Name: 2-Methyl-2-thiopseudourea sulfate

Cat. No.: B1294348

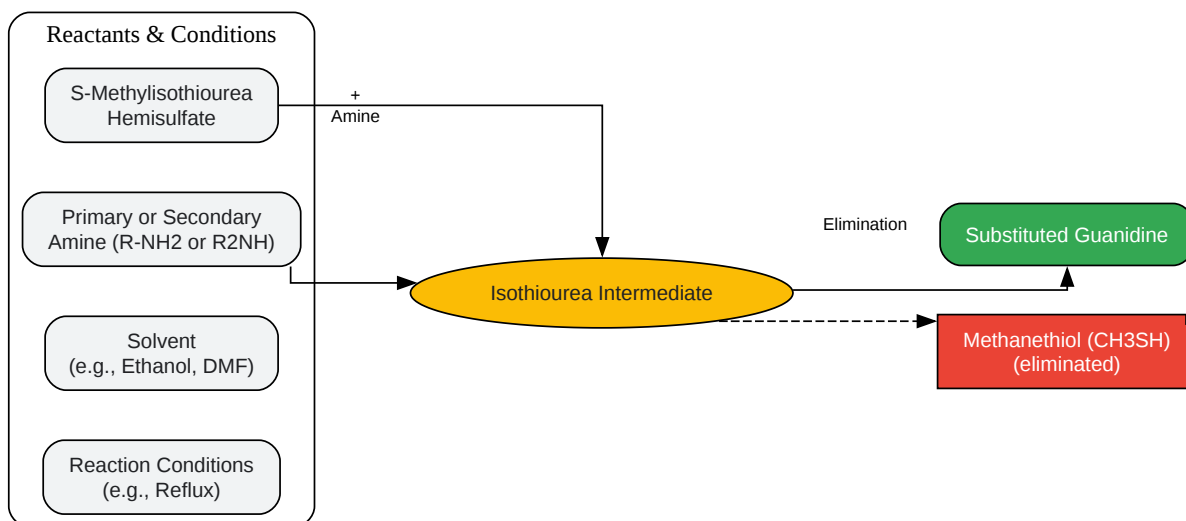
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Introduction: S-methylisothiourea hemisulfate is a stable, crystalline solid that serves as a convenient and versatile reagent in organic synthesis. It is primarily utilized as an efficient guanylation agent for the synthesis of substituted guanidines and as a practical surrogate for the odorous and volatile methanethiol in thiomethylation reactions. Its ease of handling and reactivity make it a valuable tool for medicinal chemists and researchers in drug development. This document provides detailed application notes and protocols for the use of S-methylisothiourea hemisulfate in key organic transformations.

Application 1: Guanylation of Amines for the Synthesis of Substituted Guanidines

S-methylisothiourea hemisulfate is widely employed for the direct conversion of primary and secondary amines into their corresponding guanidines. The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methanethiol. This method is applicable to a broad range of amines, including aliphatic and aromatic substrates.

General Workflow for Guanylation of Amines:



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Caption: General workflow for the synthesis of substituted guanidines.

Experimental Protocol: Synthesis of N,N'-Disubstituted Guanidines from 2-Aminobenzothiazole Derivatives^[1]

This protocol describes the synthesis of both symmetric and non-symmetric guanidines starting from an S-methylisothiurea intermediate derived from 2-aminobenzothiazole.

- Step 1: Synthesis of the S-Methylisothiurea Intermediate. A solution of the starting dimethyl benzo[d]thiazol-2-ylcarbonodithioimidate (1.0 g, 3.94 mmol) in ethanol (10 mL) is treated with one molar equivalent of the desired primary or secondary amine. The reaction mixture is stirred at room temperature for 48 hours for aliphatic amines or refluxed for 24 hours for anilines to afford the corresponding S-methylisothiurea intermediate.
- Step 2: Synthesis of the Guanidine. The isolated S-methylisothiurea intermediate (1.0 g) is dissolved in ethanol (10 mL) with one molar equivalent of a second, different amine. The

mixture is refluxed for 16 hours. For the synthesis of symmetrical guanidines, the starting dithiocarboimidate can be reacted directly with two molar equivalents of the same amine under reflux in ethanol for 16 hours.

- **Work-up and Purification.** After the reaction is complete, the solvent is removed by evaporation. The resulting solid is washed with cold ethanol, ketone, or chloroform. The crude product is then dissolved in ethanol, and the pure guanidine is obtained by precipitation or crystallization, followed by filtration and air-drying.

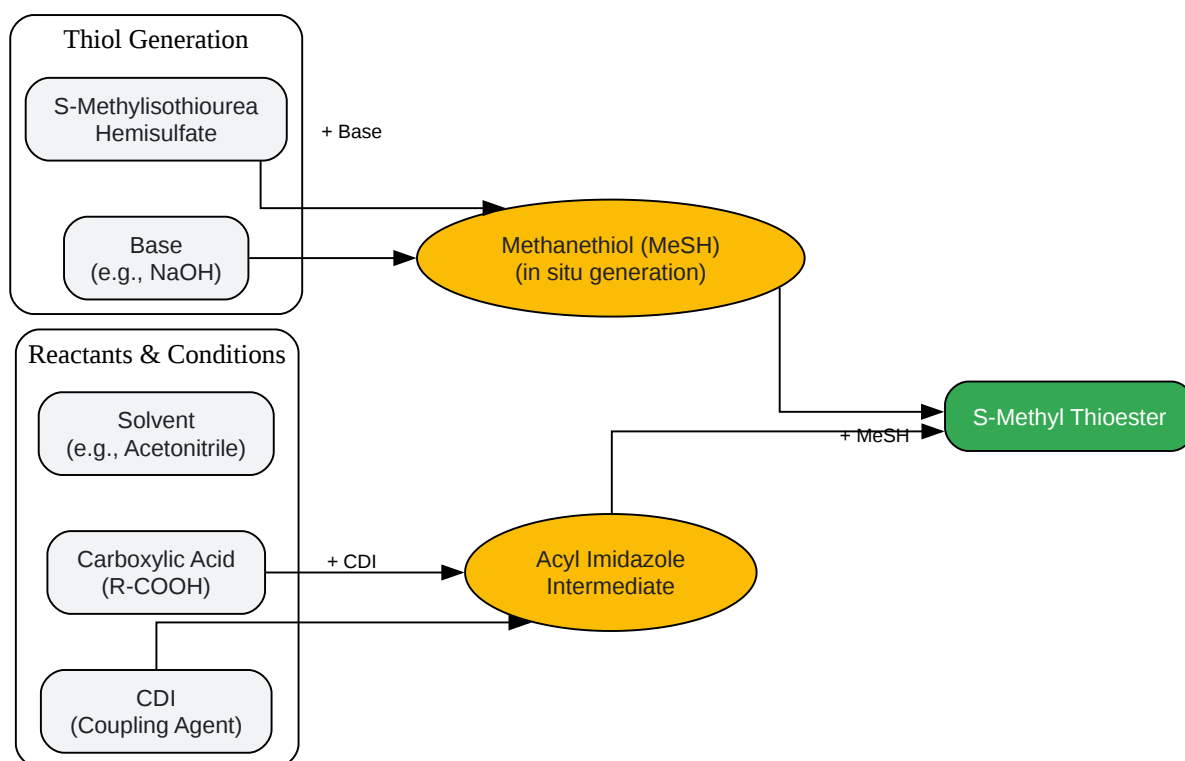
Table 1: Synthesis of Substituted Guanidines from various Amines

| Amine Substrate | Guanidinating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
|----------------------|---|---------|--------------|---|---------------|-----------|
| 2-Aminobenzothiazole | Dimethyl benzo[d]thiazol-2-ylcarbonodithioimide (forms S-methylisothiourea in situ) | Ethanol | Reflux, 16 h | Symmetrical bis(benzothiazol-2-yl)guanidine | Not specified | [1] |
| Methylamine | S-Methyl-N-methylbenzothiazol-2-ylisothiourea | Ethanol | Reflux, 8 h | N-Methyl-N'-(benzothiazol-2-yl)guanidine | Not specified | [1] |
| Pyrrolidine | S-Methyl-N-methylbenzothiazol-2-ylisothiourea | Ethanol | Reflux, 8 h | N-Methyl-N'-(benzothiazol-2-yl)-N'-pyrrolidinyl guanidine | Not specified | [1] |
| Aniline | S-Methyl-N-phenylbenzothiazol-2-ylisothiourea | DMF | Reflux | N-Phenyl-N'-(benzothiazol-2-yl)guanidine | Not specified | [1] |

Application 2: Synthesis of S-Methyl Thioesters from Carboxylic Acids

S-methylisothioureia hemisulfate serves as an excellent, odorless source of methanethiol for the synthesis of S-methyl thioesters from carboxylic acids. The reaction is typically promoted by a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), and proceeds under mild, room temperature conditions.[2]

General Workflow for S-Methyl Thioester Synthesis:



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- 2. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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